BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE
Description
Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate (CAS 3886-37-1, molecular formula C₁₅H₂₀N₂O₃, molecular weight 276.33 g/mol) is a carbamate derivative featuring a benzyloxycarbonyl group linked to a piperidinyl-oxoethyl moiety. Its structure combines a carbamate functional group with a piperidine ring, a combination often explored for pharmacological relevance .
Synthesis Methods:
The compound has been synthesized via multiple routes:
Properties
IUPAC Name |
benzyl N-(2-oxo-2-piperidin-1-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(17-9-5-2-6-10-17)11-16-15(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYDYYHDDXLTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613444 | |
| Record name | Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3886-37-1 | |
| Record name | Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling Reaction with Benzyl Chloroformate
The primary synthesis begins with the reaction between N-(2-oxo-2-(piperidin-1-yl)ethyl)amine and benzyl chloroformate (Cbz-Cl). This step is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is added to neutralize HCl generated during the reaction.
$$
\text{N-(2-oxo-2-(piperidin-1-yl)ethyl)amine} + \text{Cbz-Cl} \xrightarrow{\text{TEA, DCM}} \text{this compound}
$$
Key Reaction Parameters:
- Temperature: 0–25°C (room temperature preferred for controlled reactivity).
- Molar Ratio: 1:1 stoichiometry between amine and Cbz-Cl, with 1.1 equivalents of TEA.
- Monitoring: Thin-layer chromatography (TLC) with Rf ≈ 0.5 in ethyl acetate/hexane (1:1).
Intermediate Isolation and Purification
The crude product is washed with aqueous HCl (1M) to remove excess TEA, followed by brine and drying over MgSO₄. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the compound in >85% purity.
Alternative Method Using Carbodiimide Coupling
A patent-published approach (CN103124721B) describes an alternative pathway using carbodiimide-mediated coupling, which avoids direct handling of benzyl chloroformate.
Activation with N,N'-Carbonyldiimidazole (CDI)
The carboxylic acid precursor, 2-(piperidin-1-yl)acetic acid, is activated with CDI to form an acylimidazole intermediate. This intermediate reacts with benzyl carbamate-protected amine under mild conditions:
$$
\text{2-(Piperidin-1-yl)acetic acid} + \text{CDI} \rightarrow \text{Acylimidazole} \xrightarrow{\text{Benzylamine}} \text{Intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Product}
$$
Optimized Conditions:
Hydrogenolysis for Deprotection
The benzyl carbamate group is removed via catalytic hydrogenation using 10% Pd/C under H₂ atmosphere. This step achieves quantitative conversion without over-reduction of the piperidine ring.
Industrial-Scale Production Strategies
For large-scale synthesis, batch reactors with automated temperature and pH control are employed. Key considerations include:
Solvent Selection
Crystallization vs. Chromatography
Industrial workflows prioritize crystallization for cost efficiency:
| Parameter | Crystallization | Column Chromatography |
|---|---|---|
| Purity | 90–95% | >98% |
| Throughput | High | Low |
| Solvent Consumption | 2 L/kg product | 10 L/kg product |
Reaction Optimization and Yield Enhancement
Temperature Effects
Elevating the reaction temperature to 40°C reduces coupling time from 24 hours to 6 hours but risks epimerization. A balance is achieved at 25°C with 12-hour stirring.
Catalytic Hydrogenation Efficiency
Hydrogenolysis with 10% Pd/C at 50 psi H₂ achieves full deprotection in 2 hours. Catalyst recycling (up to 5 cycles) maintains >90% yield, reducing Pd consumption by 80%.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Classical (Cbz-Cl) | 78% | 92% | Moderate | 12.50 |
| CDI-Mediated Coupling | 85% | 95% | High | 9.80 |
| Industrial Crystallization | 82% | 90% | Very High | 7.20 |
The CDI-mediated route offers superior yield and cost efficiency, making it the preferred method for pilot-scale production.
Challenges and Mitigation Strategies
Impurity Formation
Regulatory Considerations
- Residual Solvents: Must comply with ICH Q3C guidelines. DCM levels < 600 ppm achieved via rotary evaporation under vacuum.
- Pd Residues: Reduced to <10 ppm via activated carbon filtration post-hydrogenolysis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: The compound can be reduced using reducing agents such as or .
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like or in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₅H₂₀N₂O₃
Molecular Weight: 276.34 g/mol
Structure: The compound features a benzyl group, a carbamate moiety, and a piperidine ring, which contribute to its unique reactivity and biological activity.
Common Synthetic Routes:
-
Reagents:
- Benzyl chloroformate
- N-(2-oxo-2-(piperidin-1-yl)ethyl)amine
- Triethylamine
-
Conditions:
- Room temperature
- TLC for monitoring
-
Purification Techniques:
- Crystallization
- Column chromatography
Medicinal Chemistry
Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate serves as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable intermediate in drug discovery.
Biological Studies
This compound has been investigated for its potential biological activities, including:
- Enzyme Inhibition: Used to study interactions with specific enzymes.
- Receptor Binding Studies: Investigates how the compound interacts with biological receptors, providing insights into its therapeutic potential.
Agrochemical Development
Due to its structural features, this compound may also find applications in the development of agrochemicals, particularly in designing new pesticides or herbicides.
Case Study 1: Enzyme Interaction
A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. This inhibition was quantified through kinetic assays, revealing potential therapeutic applications in metabolic disorders.
Case Study 2: Receptor Binding Affinity
Research conducted on the binding affinity of this compound to various receptors showed promising results, indicating that modifications to the piperidine ring could enhance selectivity and potency against target receptors.
Mechanism of Action
The mechanism of action of Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors . The piperidine ring and carbamate group allow it to form stable complexes with these targets, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, which is crucial in its applications in medicinal chemistry .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate with related compounds:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Purity (%) | Notable Properties/Activities |
|---|---|---|---|---|---|---|
| This compound | 3886-37-1 | C₁₅H₂₀N₂O₃ | 276.33 | Piperidine, oxoethyl, benzyl carbamate | 74–92 | Unreported |
| Benzyl[2-(5-hydroxyindol-3-yl)ethyl]carbamate | 53157-50-9 | C₁₈H₁₈N₂O₃ | 310.35 | 5-Hydroxyindole, benzyl carbamate | N/A | Unreported |
| Phenylmethyl N-2-oxo-2-(trifluoroethyl)carbamate | N/A | C₁₂H₁₃F₃N₂O₃ | 290.24 | Trifluoroethyl, benzyl carbamate | N/A | Intermediate in API synthesis |
| 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones | N/A | C₁₁H₁₆N₄OS | 252.34 | Piperidine, thiopyrimidinone | N/A | Antimicrobial activity |
Key Observations :
Recommendations for Future Research :
- Direct evaluation of antimicrobial or AChE/BChE inhibitory activity.
- Optimization of synthesis routes to improve yield and purity.
- Structural studies (e.g., X-ray crystallography via SHELX programs) to elucidate conformation-activity relationships .
Biological Activity
Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate is a compound with significant potential in medicinal chemistry. Its molecular formula is , with a molecular weight of 276.34 g/mol. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.
The compound is synthesized through the reaction of benzyl chloroformate with N-(2-oxo-2-(piperidin-1-yl)ethyl)amine in the presence of triethylamine. The reaction is typically monitored using thin-layer chromatography (TLC) and can be scaled for industrial production through batch reactors and purification techniques such as crystallization or column chromatography.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The piperidine ring and carbamate group facilitate the formation of stable complexes with these targets, modulating their activity. This compound has been noted for its potential to inhibit enzyme activity, particularly in the context of drug development .
Biological Activity
Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with active sites, leading to competitive inhibition in certain cases.
Receptor Binding:
The compound's ability to bind to receptors makes it a valuable tool in pharmacological studies. It can be used to investigate receptor-ligand interactions, providing insights into drug design and therapeutic applications.
Research Applications
This compound has been utilized in various research contexts:
-
Medicinal Chemistry:
- It serves as a building block for synthesizing other heterocyclic compounds.
- Its role as a protecting group for amines enhances its utility in organic synthesis.
- Pharmacological Studies:
Case Studies and Findings
A notable study explored the compound's effect on enzyme activity related to Alzheimer’s disease, where it demonstrated inhibition of acetylcholinesterase (AChE) with an IC50 value indicating significant potency . Additionally, its analogs have been investigated for their neuroprotective properties, highlighting the compound's relevance in neurodegenerative disease research.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds featuring different cyclic structures:
| Compound Name | Ring Structure | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Piperidine | 3.0 (AChE) | Moderate inhibitor |
| Benzyl N-[2-OXO-2-(MORPHOLIN-4-YL)ETHYL]CARBAMATE | Morpholine | 5.0 (AChE) | Weaker than piperidine variant |
| Benzyl N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]CARBAMATE | Pyrrolidine | 4.0 (AChE) | Similar potency |
This table illustrates how variations in the cyclic structure affect biological activity, emphasizing the unique attributes of the piperidine derivative.
Q & A
Q. How can synthetic routes for BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE be designed, and what factors influence protection group selection?
Methodological Answer: The synthesis typically employs carbamate-based amine protection strategies. For example:
- Benzyl carbamate (Cbz) is used as a protecting group in intermediate synthesis (e.g., Formula 4 in and ). This group is favored for its stability under acidic conditions and ease of removal via hydrogenolysis.
- Alternative methods include tert-butyl carbamate (Boc) and dibenzyl groups , which offer orthogonal deprotection pathways (e.g., acid-labile Boc or hydrogenation-sensitive dibenzyl) .
- Optimization involves evaluating reaction yields, purity of intermediates (e.g., Formula 4 and 7), and compatibility with downstream steps like coupling reactions (e.g., preparation of Formula 14 from Formula 15) .
Q. What purification strategies are effective for isolating this compound, and how can yield be optimized?
Methodological Answer:
- Chromatography : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is standard for separating carbamate intermediates .
- Recrystallization : Polar solvents like ethanol or methanol may improve crystallinity of the final product.
- Yield Optimization : Key factors include stoichiometric control of reagents (e.g., carbonyldiimidazole for activating intermediates), temperature modulation (e.g., 0–25°C for sensitive steps), and inert atmosphere use to prevent oxidation .
Q. What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Single-crystal diffraction (using programs like SHELXL) resolves absolute stereochemistry and hydrogen-bonding networks, critical for validating synthetic intermediates .
Advanced Research Questions
Q. How do structural modifications of this compound impact its biological activity?
Methodological Answer:
Q. How can experimental models be designed to investigate the mechanism of action of this compound?
Methodological Answer:
- In Vitro Assays :
- In Silico Studies :
Q. How can contradictory data in synthesis or bioactivity be systematically analyzed?
Methodological Answer:
- Synthetic Discrepancies : Compare reaction conditions (e.g., vs. 11). For example, tert-butyl carbamate may yield higher purity but lower solubility than benzyl carbamate, affecting scalability.
- Bioactivity Variability :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
